molecular formula C8H7ClN2O B11911599 (4-Chloro-1H-indazol-1-yl)methanol

(4-Chloro-1H-indazol-1-yl)methanol

Cat. No.: B11911599
M. Wt: 182.61 g/mol
InChI Key: GINNAOGWJLCVAE-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indazol-1-yl)methanol is a chemical compound belonging to the indazole family, characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement, cost reduction, and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-1H-indazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Chloro-1H-indazol-1-yl)methanol has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of (4-Chloro-1H-indazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: (4-Chloro-1H-indazol-1-yl)methanol’s unique combination of chloro and hydroxymethyl groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloroindazol-1-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2

InChI Key

GINNAOGWJLCVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2CO)C(=C1)Cl

Origin of Product

United States

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